4-(2-Chloroacetyl) thiomorpholine
Description
4-(2-Chloroacetyl)thiomorpholine is a thiomorpholine derivative featuring a chloroacetyl substituent. Thiomorpholine, a six-membered heterocyclic ring containing sulfur and nitrogen, is structurally analogous to morpholine but replaces oxygen with sulfur. This substitution enhances lipophilicity and introduces metabolic soft spots due to sulfur’s susceptibility to oxidation . The chloroacetyl group (–COCH₂Cl) is a reactive moiety, often exploited in alkylation reactions or as a precursor in drug design.
Properties
CAS No. |
137860-92-5 |
|---|---|
Molecular Formula |
C6H10ClNOS |
Molecular Weight |
179.67 g/mol |
IUPAC Name |
2-chloro-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C6H10ClNOS/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 |
InChI Key |
HODFITYCRNUPMT-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)CCl |
Canonical SMILES |
C1CSCCN1C(=O)CCl |
Synonyms |
Thiomorpholine, 4-(chloroacetyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : Chloroacetyl derivatives are more electrophilic than nitro- or fluoro-substituted analogs, enabling covalent interactions in drug-target binding.
- Crystal Packing : Unlike 4-(4-Nitrophenyl)thiomorpholine, which forms dimers via C–H···O bonds , chloroacetyl derivatives may exhibit distinct solid-state interactions due to the absence of nitro groups.
- Metabolic Stability : Thiomorpholine’s sulfur atom is prone to oxidation (e.g., to sulfoxides/sulfones), whereas morpholine analogs lack this pathway .
2.2. Pharmacological and Physicochemical Properties
Key Observations :
- Lipophilicity : Chloroacetyl and aryl-substituted thiomorpholines exhibit higher LogP than morpholine analogs, enhancing membrane permeability .
- Bioactivity : Nitrophenyl derivatives are used in antidiabetic and antimycobacterial agents , while chloroacetyl groups may confer cytotoxic or alkylating properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
